N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O3/c1-25-13-7-12(8-14(9-13)26-2)20-17(24)15-16(22-23-21-15)19-11-5-3-10(18)4-6-11/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBRQRPUGZBAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, recognized for its potential biological activities. The unique structural features of this compound, including the presence of both dimethoxy and fluorophenyl groups, suggest a promising profile for various therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring that contributes to its reactivity and interaction with biological targets. The dimethoxyphenyl and fluorophenyl substituents enhance its solubility and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the Bcl-2 family. This inhibition leads to increased apoptosis in cancer cells expressing Bcl-2 .
- Receptor Modulation : The compound can modulate receptor activity, influencing pathways critical in cancer and neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Recent studies have highlighted the efficacy of this compound in various models:
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against human cancer cell lines expressing Bcl-2. The orientation of the dimethoxy substitution was found to significantly enhance its growth-inhibitory activity .
- Neuroprotection : In models of Alzheimer's disease, the compound showed promise by preventing Aβ aggregation and reducing oxidative stress markers. Its ability to cross the blood-brain barrier was also noted, making it a candidate for further neuroprotective studies .
- Enzyme Inhibition : Molecular docking studies indicated that this compound acts as a noncompetitive inhibitor of acetylcholinesterase (AChE), with binding affinity significantly influenced by the presence of specific substituents on the triazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism in Methoxy-Substituted Triazoles
A closely related compound, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, differs only in the methoxy substitution pattern (2,4-dimethoxy vs. 3,5-dimethoxy on the phenyl ring). This positional isomer exhibited significant antiproliferative activity against CNS cancer SNB-75 cells (GP = -27.30%), highlighting the critical role of methoxy group placement in biological activity. The 3,5-dimethoxy configuration in the target compound may enhance steric or electronic interactions with target proteins compared to 2,4-substituted analogs .
Table 1: Comparison of Methoxy-Substituted Triazoles
| Compound | Substituent Pattern | Biological Activity (GP%) | Target Cells |
|---|---|---|---|
| Target Compound | 3,5-dimethoxyphenyl | Data not provided | N/A |
| 5-amino-N-(2,4-dimethoxyphenyl)-... [8] | 2,4-dimethoxyphenyl | -27.30% | SNB-75 (CNS cancer) |
Heterocycle Core Variations: Pyrazole vs. Triazole
The pyrazole derivative N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) shares a carboxamide group and fluorophenyl substitution but features a pyrazole core instead of triazole. The tert-butyl and hydroxyphenyl groups in 4h may enhance solubility but reduce bioavailability compared to the target compound’s methoxy groups .
Fluorophenyl Substitution Trends
The 4-fluorophenyl group is a common pharmacophore in both the target compound and analogs like ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate, which inhibits B-Raf kinase. Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic resistance, suggesting shared pharmacokinetic advantages across these compounds .
Key Research Findings and Implications
- Methoxy Positioning : 3,5-Dimethoxy substitution may optimize steric and electronic effects for anticancer activity compared to 2,4-isomers.
- Fluorine Utility : The 4-fluorophenyl group enhances bioavailability, a feature shared with kinase inhibitors and antiparasitic agents.
Preparation Methods
Synthesis of α-Cyano-N-(3,5-dimethoxyphenyl)acetamide
The α-cyanoacetamide scaffold serves as the precursor for triazole ring formation. Adapted from methodologies in, 3,5-dimethoxyaniline reacts with cyanoacetic acid under EDCl-mediated coupling conditions (Scheme 1):
Scheme 1 :
$$ \text{3,5-Dimethoxyaniline} + \text{NCCH}2\text{COOH} \xrightarrow{\text{EDCl, DCM}} \text{NCCH}2\text{CONH}(3,5-\text{MeO}2\text{C}6\text{H}_3) $$
Key parameters:
Microwave-Assisted Cyclization with Sodium Azide
Cyclization of the α-cyanoacetamide with sodium azide under basic conditions generates the triazole core. This method, optimized in, involves microwave irradiation to accelerate reaction kinetics:
Procedure :
- Dissolve α-cyano-N-(3,5-dimethoxyphenyl)acetamide (1.0 eq) in ethanol.
- Add sodium azide (1.2 eq) and NaOH (1.5 eq).
- Microwave at 80°C for 1 hour.
- Acidify with HCl, extract with ethyl acetate, and purify via flash chromatography.
Outcome :
- Intermediate A : 5-Amino-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
- Yield: 68–75%.
- Characterization: $$ ^1\text{H NMR} $$ (500 MHz, DMSO-$$ d6 $$): δ 8.21 (s, 1H, triazole-H), 7.34 (d, $$ J = 8.2 \, \text{Hz} $$, 2H), 6.89 (s, 2H, NH$$2$$).
Introduction of the 4-Fluorophenylamino Group
Buchwald-Hartwig Amination
The 5-amino group undergoes palladium-catalyzed coupling with 4-fluoroiodobenzene to install the 4-fluorophenyl substituent. This method, inspired by, employs a Pd/Xantphos catalyst system:
Procedure :
- Combine Intermediate A (1.0 eq), 4-fluoroiodobenzene (1.5 eq), Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and Cs$$2$$CO$$3$$ (2.0 eq) in toluene.
- Heat at 110°C for 18 hours under nitrogen.
- Filter through Celite, concentrate, and purify via recrystallization (2-propanol).
Outcome :
- Target compound: N-(3,5-Dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide.
- Yield: 60–65%.
- Characterization: $$ ^1\text{H NMR} $$ (500 MHz, DMSO-$$ d_6 $$): δ 9.77 (s, 1H, NH), 7.65 (d, $$ J = 8.2 \, \text{Hz} $$, 2H), 6.22 (t, $$ J = 7.3 \, \text{Hz} $$, 1H).
Alternative Pathways and Comparative Analysis
One-Pot Triazole Synthesis Using β-Ketonitriles
Adapting, a one-pot protocol employs β-ketonitriles and 4-fluorophenylazide under basic conditions:
Procedure :
- React β-ketonitrile 2 (0.5 mmol) with 4-fluorophenylazide (0.5 mmol) in t-BuOH.
- Add DBU (1.2 eq) and stir at 70°C for 24 hours.
- Quench with brine, extract with EtOAc, and purify via column chromatography.
Outcome :
Reductive Amination of Triazole Aldehydes
A three-step sequence involving aldehyde formation, reductive amination, and cyclization (adapted from):
- Synthesize triazole aldehyde III via Vilsmeier-Haack reaction.
- Perform reductive amination with 4-fluoroaniline using NaBH$$_3$$CN.
- Cyclize with aminoguanidine hydrochloride under microwave irradiation.
Analytical Validation and Quality Control
Spectroscopic Characterization
Q & A
Q. What are the standard synthetic routes for N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of substituted anilines (e.g., 4-fluoroaniline) with isocyanides to form carboximidoyl chlorides (analogous to ).
- Step 2 : Azide-alkyne cycloaddition (click chemistry) to construct the triazole core (as seen in ).
- Step 3 : Methoxylation at the 3,5-positions via nucleophilic substitution or coupling reactions (inferred from ).
Purity Optimization : Use column chromatography for intermediate purification and confirm final product purity via HPLC (>95%) and NMR spectroscopy (e.g., H/C NMR) .
Q. How can the structural and electronic properties of this compound be characterized?
- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement (high-resolution data; R-factor < 0.05) .
- Spectroscopic Analysis : Assign peaks via H/C NMR and FT-IR to confirm functional groups (e.g., triazole C-H stretch at ~3100 cm, carbonyl C=O at ~1680 cm) .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict molecular orbitals, electrostatic potential, and dipole moments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Derivative Synthesis : Introduce substituents at the triazole 1-position (e.g., alkyl, aryl) or modify the 3,5-dimethoxyphenyl group to assess steric/electronic effects on bioactivity .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values. For example, fluorinated analogs may enhance lipophilicity and blood-brain barrier penetration .
- Contradiction Resolution : If bioactivity varies between batches, verify stereochemistry (via X-ray) or assess metabolic stability (e.g., liver microsome assays) .
Q. What computational strategies can predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Focus on hydrogen bonding with the triazole ring and hydrophobic contacts with fluorophenyl groups .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and free energy changes (MM-PBSA/GBSA) .
Q. How can contradictory crystallographic and spectroscopic data be reconciled?
- Case Example : If NMR suggests rotational flexibility of the 3,5-dimethoxyphenyl group but X-ray shows a planar conformation, perform variable-temperature NMR or DFT conformational analysis to identify dynamic behavior .
- Multi-Method Validation : Cross-validate using powder XRD, solid-state NMR, and DSC to detect polymorphism or amorphous content .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst, temperature) rigorously, as minor changes can alter yields or stereochemistry (e.g., reports 70–85% yields for triazole derivatives).
- Software Tools : For crystallography, use WinGX for data integration and ORTEP for visualization . For SAR, employ cheminformatics platforms like KNIME or MOE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
